Fmoc-Leu-OSu

Catalog No.
S834071
CAS No.
76542-83-1
M.F
C25H26N2O6
M. Wt
450,49 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Leu-OSu

CAS Number

76542-83-1

Product Name

Fmoc-Leu-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Molecular Formula

C25H26N2O6

Molecular Weight

450,49 g/mole

InChI

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1

InChI Key

QOQFIQIYPSPWHZ-NRFANRHFSA-N

SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Leu-OSu;76542-83-1;Fmoc-L-Leu-OSu;AmbotzFAA6440;SCHEMBL10658405;MolPort-008-267-783;ZINC2539228;AKOS016002999;AK-81202;KB-281494;FT-0626504;ST24030722;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucinesuccinimidylester;2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate;(2,5-dioxopyrrolidin-1-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Building Blocks for Peptides

Fmoc-Leu-OSu belongs to a class of compounds called Fmoc-protected amino acid derivatives. These derivatives are essential building blocks for assembling peptides in a specific order. The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino acid's N-terminus (end) during peptide chain elongation. This controlled environment ensures that amino acids are incorporated in the desired sequence. The succinimidyl ester (OSu) moiety at the C-terminus (other end) of the molecule facilitates the formation of amide bonds with another peptide or amino acid.

Here are some sources for further reading:

  • "[Fmoc and Boc Protection in Peptide Synthesis]"() by the National Institutes of Health explains the concept of protecting groups in peptide synthesis.
  • "[Solid-Phase Peptide Synthesis]"() by the American Chemical Society offers an overview of solid-phase peptide synthesis, a common technique that utilizes Fmoc-protected amino acids.

Fmoc-Leu-OSu, or N-(9-fluorenylmethoxycarbonyl)-L-leucine O-succinimide, is a derivative of the amino acid leucine. It features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group of amino acids. The compound has a molecular formula of C25H26N2O6 and a molecular weight of approximately 450.49 g/mol . Fmoc-Leu-OSu is primarily utilized in solid-phase peptide synthesis, enhancing the efficiency and selectivity of peptide formation.

  • Deprotection Reaction: The Fmoc group can be removed using basic conditions, typically with piperidine in DMF (dimethylformamide), facilitating the formation of free amino groups for further coupling reactions .
  • Coupling Reaction: Fmoc-Leu-OSu can react with other amino acids or peptides to form peptide bonds. The O-succinimide moiety acts as an activated ester, promoting efficient coupling under mild conditions .
  • Synthesis of Peptides: It can be incorporated into peptides through standard peptide synthesis protocols, allowing for the construction of complex peptide sequences with high yields and stereoselectivities .

While specific biological activities of Fmoc-Leu-OSu itself may not be extensively documented, its role as a building block in peptide synthesis means that it contributes to the biological functions of peptides containing leucine. Leucine is known for its role in protein synthesis and metabolic regulation, particularly in muscle tissue . Peptides synthesized with Fmoc-Leu-OSu may exhibit various biological activities depending on their sequence and structure.

The synthesis of Fmoc-Leu-OSu typically involves the following methods:

  • Direct Coupling Method: This method employs N,N'-dicyclohexylcarbodiimide (DCC) and O-succinimide to couple Fmoc-Leucine with O-succinimide under anhydrous conditions. The reaction is usually conducted in solvents like tetrahydrofuran or dichloromethane .
  • One-Pot Synthesis: A one-pot protocol has been developed where Fmoc-protected amino acids are converted into their corresponding O-succinimide esters using DCC and O-succinimide in a single reaction vessel, streamlining the process .
  • Solid-Phase Synthesis: In solid-phase peptide synthesis, Fmoc-Leu-OSu can be attached to a resin-bound amino acid, allowing for sequential addition of other amino acids while maintaining the integrity of the Fmoc protection during synthesis .

Fmoc-Leu-OSu is primarily used in:

  • Peptide Synthesis: It is a key reagent in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Peptides synthesized using Fmoc-Leu-OSu are often investigated for their potential as pharmaceuticals.
  • Bioconjugation: Its reactive O-succinimide group allows for bioconjugation applications, linking peptides to other biomolecules or surfaces.

Studies involving Fmoc-Leu-OSu often focus on its interactions during peptide synthesis rather than direct biological interactions. Research indicates that peptides synthesized with this compound can exhibit varied interactions based on their sequence and structure, influencing their biological activity and stability .

Several compounds share structural similarities with Fmoc-Leu-OSu, particularly those containing the Fmoc group or related protecting groups. Here are some notable comparisons:

Compound NameStructure/FunctionUniqueness
Fmoc-Ala-OSuSimilar structure; alanine instead of leucineLower hydrophobicity than leucine
Fmoc-Phe-OSuContains phenylalanine; used in similar applicationsAromatic side chain may affect binding
Fmoc-Val-OSuValine derivative; similar protective groupBranched-chain structure affects properties
Boc-Leu-OHUses tert-butyloxycarbonyl instead of FmocDifferent deprotection conditions
Ac-Leu-OHAcetylated leucine; simpler structureLess steric hindrance than Fmoc

Fmoc-Leu-OSu stands out due to its combination of hydrophobicity from leucine and the versatility provided by the O-succinimide moiety, making it particularly effective for solid-phase peptide synthesis.

XLogP3

3.8

Wikipedia

2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate

Dates

Modify: 2023-08-15

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